N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
The compound N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 5-fluoropyrimidine ring and a trifluoromethylphenyl group. Its structure combines a methanesulfonamide moiety linked to a piperidin-4-ylmethyl group, which is further functionalized with a 5-fluoropyrimidin-2-yl group. The 4-(trifluoromethyl)phenyl substituent enhances lipophilicity and may influence binding affinity to biological targets, such as kinases or G protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N4O2S/c19-16-10-23-17(24-11-16)26-7-5-13(6-8-26)9-25-29(27,28)12-14-1-3-15(4-2-14)18(20,21)22/h1-4,10-11,13,25H,5-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVDXZIQAKWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article focuses on the biological activity of this compound, drawing from various research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure includes a piperidine ring substituted with a 5-fluoropyrimidine and a trifluoromethylphenyl group. The presence of these functional groups is believed to enhance its biological activity and metabolic stability.
Table 1: Structural Features
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen |
| 5-Fluoropyrimidine | A pyrimidine derivative with fluorine |
| Trifluoromethyl Group | A carbon with three fluorine substituents |
| Methanesulfonamide | A sulfonamide functional group |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving related compounds have shown their ability to inhibit tumor growth in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In a study published in PLOS ONE, the anticancer effects of a structurally similar compound were evaluated on lymphoid and myeloid leukemia cell lines. The results demonstrated significant cytotoxic activity, suggesting that the inhibition of specific protein kinases could be a viable therapeutic strategy against leukemia .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets, including protein kinases. The fluoropyrimidine moiety may interact with nucleic acids or proteins, potentially inhibiting their function. Additionally, the piperidine ring enhances binding affinity to these targets, while the methanesulfonamide group may modulate pharmacokinetic properties.
Pharmacological Studies
Pharmacological studies have shown that this compound can act as an ATP-competitive inhibitor for specific kinases involved in cancer progression. This characteristic is crucial for developing targeted therapies.
Table 2: Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Cytotoxicity | Significant inhibition of cancer cell viability |
| Kinase Inhibition | ATP-competitive inhibition of SRPKs |
| Antiviral Activity | Potential effects against viral replication |
| Anti-Angiogenic Activity | Inhibition of new blood vessel formation |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Synthesis of 5-Fluoropyrimidine : Achieved through fluorination reactions.
- Formation of Piperidine Derivative : Nucleophilic substitution reaction with piperidine.
- Attachment of Methanesulfonamide Group : Acylation reaction to introduce the sulfonamide moiety.
Table 3: Synthetic Routes
| Step | Description |
|---|---|
| Fluorination | Introduction of fluorine into pyrimidine |
| Nucleophilic Substitution | Formation of piperidine derivative |
| Acylation | Addition of methanesulfonamide group |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Sulfonamide Moieties
Example 56 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide)
- Key Differences :
- Functional Impact : The chromen-4-one group may confer fluorescence properties, while the isopropylsulfonamide could alter solubility and target selectivity.
N-(4-Methylpyridin-2-yl)-4-(3-(Trifluoromethyl)phenyl)piperazine-1-carboximidamide (Compound 13)
- Key Differences :
- Piperazine’s flexibility could influence pharmacokinetics.
W-18 and W-15 (Sulfonamide-Based Opioid Analogues)
- Key Differences :
- W-18 features a nitro group and chlorophenyl substituents, while W-15 has a simpler chlorophenyl-piperidinylidene structure.
- Both lack the fluoropyrimidine and trifluoromethylphenyl groups present in the target compound.
- Functional Impact : The nitro group in W-18 increases electrophilicity and toxicity, whereas the target compound’s fluoropyrimidine may improve metabolic stability .
Pyrimidine-Based Sulfonamides
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
- Key Differences :
- Replaces the piperidine group with a diphenylphosphorylmethyl substituent.
- Includes an isopropyl group on the pyrimidine ring.
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
Halogen-Substituted Analogues
N-[5-(Chloromethyl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
- Key Differences :
- Replaces the fluoropyrimidine with a chloromethyl-pyrimidine group.
- Lacks the piperidine core.
Comparative Data Table
Research Findings and Implications
- Fluorine Substitution: The 5-fluoropyrimidine in the target compound may enhance metabolic stability compared to non-fluorinated analogues (e.g., chloromethyl derivatives in ) due to fluorine’s resistance to oxidative metabolism .
- Piperidine vs. Piperazine : The piperidine core in the target compound offers conformational rigidity, which may improve binding specificity compared to flexible piperazine derivatives (e.g., Compound 13 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
